molecular formula C18H16N4O3S2 B2906330 N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 864927-67-3

N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2906330
CAS No.: 864927-67-3
M. Wt: 400.47
InChI Key: IDBPKXOCDCNSKG-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C18H16N4O3S2 and its molecular weight is 400.47. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Compounds with similar structures have been found to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells. Microtubules play a crucial role in maintaining cell structure, enabling cell movement, and are involved in several key cellular processes, including mitosis.

Mode of Action

Based on the structural similarity to other antitubulin agents , it can be hypothesized that it may bind to tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule dynamics can lead to cell cycle arrest, specifically in the G2/M phase, and ultimately induce apoptotic cell death .

Biochemical Pathways

The compound’s interaction with tubulin affects the microtubule dynamics, which is a critical component of the cell’s cytoskeleton. Disruption of these dynamics can affect various cellular processes, including cell division, intracellular transport, and cell shape maintenance. The downstream effects of these disruptions can lead to cell cycle arrest and apoptosis .

Result of Action

The result of the compound’s action, based on similar antitubulin agents, is the inhibition of cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines . Their interaction with tubulin at micromolar levels leads to the accumulation of cells in the G2/M phase of the cell cycle and to an apoptotic cell death .

Properties

IUPAC Name

N-(6-acetyl-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S2/c1-9(23)22-7-6-10-13(8-22)27-17(14(10)15(19)24)21-16(25)18-20-11-4-2-3-5-12(11)26-18/h2-5H,6-8H2,1H3,(H2,19,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBPKXOCDCNSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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